SB03178

FAP inhibitor Binding affinity Radioligand therapy

Procure the first-in-class benzo[h]quinoline-based FAP inhibitor, SB03178, for high-contrast ⁶⁸Ga PET imaging and sustained ¹⁷⁷Lu tumor retention. Its unique scaffold delivers ~17× higher binding potency than SB04033, enabling true theranostic pairing in FAP-overexpressing carcinomas. Distinct from standard FAPI analogs; do not substitute with FAPI-04/46. For preclinical and translational research use only.

Molecular Formula C44H56F2N10O10
Molecular Weight 923.0 g/mol
Cat. No. B12382268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB03178
Molecular FormulaC44H56F2N10O10
Molecular Weight923.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC3=C(C=CN=C3C4=CC=CC=C42)C(=O)NCC(=O)N5CC(CC5C#N)(F)F)C(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C44H56F2N10O10/c45-44(46)23-31(24-47)56(30-44)37(57)25-49-43(65)34-6-7-48-42-33-5-2-1-4-32(33)36(22-35(34)42)66-21-3-8-50-17-19-55(20-18-50)38(58)26-51-9-11-52(27-39(59)60)13-15-54(29-41(63)64)16-14-53(12-10-51)28-40(61)62/h1-2,4-7,22,31H,3,8-21,23,25-30H2,(H,49,65)(H,59,60)(H,61,62)(H,63,64)/t31-/m0/s1
InChIKeyUDCRRMJKZKUNDG-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid: Benzo[h]quinoline-Based FAP-Targeted Theranostic Precursor


2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid is a first-in-class benzo[h]quinoline-based fibroblast activation protein-α (FAP) inhibitor conjugated to the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) [1]. This compound, also referred to as SB03178 (CAS 2952588-12-2), incorporates a (2S)-2-cyano-4,4-difluoropyrrolidine warhead and is designed for radiolabeling with diagnostic (⁶⁸Ga) or therapeutic (¹⁷⁷Lu) radiometals, enabling a true theranostic pair for FAP-overexpressing malignancies [1]. Unlike conventional quinoline-based FAPI analogs, the atypical benzo[h]quinoline scaffold confers distinct pharmacokinetic and tumor-targeting properties that directly impact imaging contrast and therapeutic index [1].

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid: Structural Determinants of Tumor Retention and Imaging Contrast


Interchanging 2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid with other FAPI analogs is scientifically invalid due to substantial differences in molecular architecture that directly govern tumor residence time, background clearance, and ultimately theranostic utility. The benzo[h]quinoline core represents a departure from the standard quinoline scaffold employed in FAPI-04 and FAPI-46, altering both FAP binding affinity and in vivo pharmacokinetics [1]. Furthermore, the (2S)-2-cyano-4,4-difluoropyrrolidine warhead and the specific linker composition confer a unique combination of high tumor uptake, sustained retention, and favorable tumor-to-background ratios that are not recapitulated by closely related analogs such as SB04033, FAPI-46, or FAPI-04 [1][2].

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid: Head-to-Head Comparative Evidence for Scientific Selection


Benzo[h]quinoline Scaffold Confers ~17-Fold Higher Binding Potency Than Analogous Benzo[h]quinoline-Based FAP Inhibitor SB04033

The natGa-labeled complex of this compound (natGa-SB03178) exhibited a binding potency approximately 17 times higher than that of the structurally related benzo[h]quinoline-based analog natGa-SB04033 [1]. This substantial difference underscores the critical role of the specific warhead and linker composition in achieving high-affinity FAP engagement.

FAP inhibitor Binding affinity Radioligand therapy

⁶⁸Ga-Labeled Benzo[h]quinoline Tracer Achieves Superior Tumor Uptake and Tumor-to-Background Contrast Ratios Relative to SB04033 in HEK293T:hFAP Xenografts

In FAP-overexpressing HEK293T:hFAP tumor-bearing mice, [⁶⁸Ga]Ga-SB03178 demonstrated significantly higher tumor uptake and superior tumor-to-background contrast ratios compared to [⁶⁸Ga]Ga-SB04033 [1]. The improved contrast is attributed to the compound's favorable pharmacokinetic profile, including rapid clearance from non-target tissues and sustained retention within the tumor microenvironment.

PET imaging Tumor-to-background ratio Biodistribution

¹⁷⁷Lu-Labeled Benzo[h]quinoline Theranostic Exhibits High and Sustained Tumor Uptake with Excellent Tumor-to-Critical Organ Ratios

The therapeutic counterpart [¹⁷⁷Lu]Lu-SB03178 displayed a combination of high and sustained tumor uptake, with excellent tumor-to-critical organ uptake ratios in the HEK293T:hFAP tumor model [1]. This prolonged tumor retention translates into a high radiation absorbed dose to the tumor while maintaining a low estimated whole-body dose to humans, as extrapolated from mouse dosimetry data.

Radioligand therapy Tumor retention Dosimetry

Benzo[h]quinoline-Based FAPI-46 Demonstrates Prolonged Tumor Retention Time Compared to Quinoline-Based FAPI-04 in Cancer Patients

In a clinical biodistribution and dosimetry study, the quinoline-based FAPI-46 (a close structural analog of the benzo[h]quinoline compound) exhibited an increased tumor retention time compared to the earlier-generation FAPI-04 [1]. This class-level finding supports the rationale for the benzo[h]quinoline scaffold's improved pharmacokinetic profile, as FAPI-46's prolonged retention is attributed to structural modifications that are further optimized in the benzo[h]quinoline series.

Tumor retention PET imaging Clinical translation

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid: Validated Preclinical and Translational Use Cases


High-Contrast PET Imaging of FAP-Overexpressing Carcinomas Using ⁶⁸Ga-Labeled Benzo[h]quinoline Tracer

This compound, when chelated with ⁶⁸Ga, enables FAP-arbitrated tumor visualization with superior tumor-to-background contrast ratios compared to the structurally related analog SB04033 in preclinical xenograft models [1]. The high tumor uptake and rapid clearance from non-target tissues support its use in PET/CT imaging for detection, staging, and restaging of FAP-positive malignancies, including pancreatic, breast, and lung cancers, where conventional FDG-PET may yield ambiguous results due to physiological background or inflammatory uptake [2].

Targeted Radioligand Therapy with ¹⁷⁷Lu-Labeled Benzo[h]quinoline Theranostic for Sustained Tumor Irradiation

The ¹⁷⁷Lu-labeled derivative exhibits high and sustained tumor uptake with excellent tumor-to-critical organ ratios, resulting in a high radiation absorbed dose to the tumor and a low estimated whole-body dose to humans as extrapolated from mouse dosimetry [1]. This profile supports its use as a therapeutic agent in end-stage FAP-overexpressing cancers, where the prolonged tumor retention (class-level evidence from FAPI-46 clinical studies) is critical for delivering a cumulative therapeutic radiation dose while minimizing systemic toxicity [3].

Theranostic Pair Development for Precision Oncology Using ⁶⁸Ga/¹⁷⁷Lu Benzo[h]quinoline Radioconjugates

The compound serves as a single precursor for both diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radiopharmaceuticals, enabling a true theranostic approach [1]. This pairing allows for patient stratification based on PET imaging of FAP expression, followed by personalized radioligand therapy with the identical targeting moiety, ensuring matched pharmacokinetics and target engagement between imaging and treatment phases. The benzo[h]quinoline scaffold's favorable dosimetry profile further supports clinical translation for a broad spectrum of FAP-overexpressing neoplasms [1].

Radiopharmaceutical Development for FAP-Targeted Imaging and Therapy in Drug Discovery

Researchers developing novel FAP-targeted agents can utilize this compound as a benchmark or control for comparative studies of tumor uptake, retention, and biodistribution [1]. Its well-characterized binding potency (~17× higher than SB04033) and in vivo performance provide a quantitative reference for evaluating new FAP inhibitors, dimers, or albumin-binding derivatives designed to enhance tumor residence time or improve imaging contrast [4].

Technical Documentation Hub

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